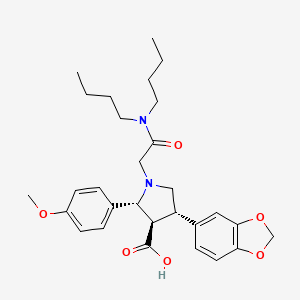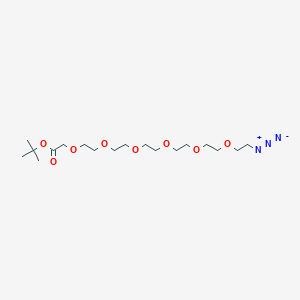
Azido-PEG6-CH2CO2-t-Bu
Vue d'ensemble
Description
Azido-PEG6-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases the reagent’s solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Azido-PEG6-CH2CO2-t-Bu is C18H35N3O8 . It has a molecular weight of 421.5 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG6-CH2CO2-t-Bu can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG6-CH2CO2-t-Bu has a molecular weight of 421.5 g/mol . . It is stored at -20°C .Applications De Recherche Scientifique
Cell Adhesion and Migration
- van Dongen et al. (2013) demonstrated the use of azido-[polylysine-g-PEG] in creating substrates for dynamic cell adhesion. This facilitates cell migration, tissue motility assays, patterned coculturing, and triggered cell shape change.
Conjugation Chemistry and Drug Delivery
- Semple et al. (2016) discussed the increasing applications of azido-functionalized poly(ethylene glycol) (PEG) in conjugation chemistry and targeted drug delivery. Their study emphasized the significance of quantifying azide incorporation into PEG polymers for effective use.
Synthesis of Azido-Terminated PEG Derivatives
- Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives. These derivatives are essential for conjugating various ligands through "click chemistry."
- Hu et al. (2013) developed azido-carrying biodegradable polymers using microwave-assisted click chemistry. This innovation has potential uses in drug delivery.
Site-Specific PEGylation of Proteins
- Deiters et al. (2004) reported a methodology for site-specific PEGylation of proteins incorporating para-azidophenylalanine, which is beneficial for therapeutic applications.
Magnetic Materials and Magnetochemistry
- Zeng et al. (2009) explored the use of azido in constructing magnetic molecule materials. Their review provides insights into the magnetochemistry of azido complexes.
Water Dynamics in Crowded Environments
- Verma et al. (2016) studied water structure and dynamics in crowded environments using azido-derivatized crowder, relevant for understanding biological and industrial applications.
Bioconjugation and Micelle Formation
- Wang et al. (2009) demonstrated the bioconjugation of biotin to polymeric micelles using azido-containing amphiphilic copolymer and click chemistry.
Vibrational Signaling Along PEG Chains
- Lin and Rubtsov (2012) investigated azido-PEG-succinimide esters to study vibrational energy transport, with potential implications for molecular electronics and biochemistry.
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLCXSEDMBOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-CH2CO2-t-Bu | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

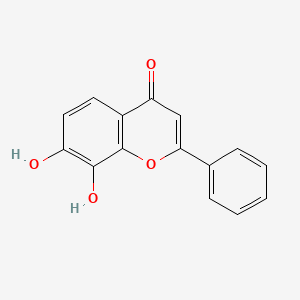


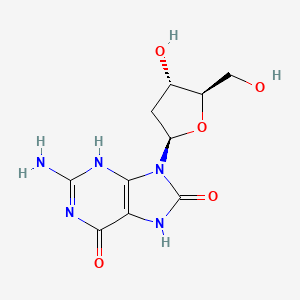

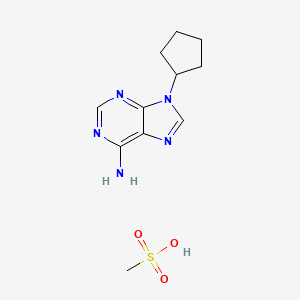
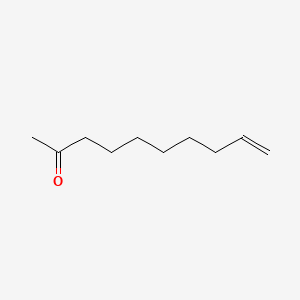
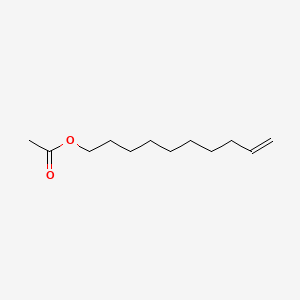
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
